3-Chloro-2-hydrazinopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

There is limited research available on the application of 3-Chloro-2-hydrazinopyridine itself in scientific research. However, there has been some investigation into methods for its synthesis. A Chinese patent describes a process for obtaining a high yield of 3-Chloro-2-hydrazinopyridine through a diazanyl process from 3-dichloropyridine and hydrazine hydrate. This method reportedly reduces reaction time and cost compared to previous techniques [].

Potential Applications

The structure of 3-Chloro-2-hydrazinopyridine suggests potential applications as a building block for the synthesis of more complex molecules. Patents have been filed describing the use of 3-Chloro-2-hydrazinopyridine derivatives in the development of novel pesticides []. Further research is needed to explore this potential application.

Safety Considerations

3-Chloro-2-hydrazinopyridine is classified as a hazardous material. Safety data sheets indicate it is harmful if swallowed and can cause skin and eye irritation []. Research involving 3-Chloro-2-hydrazinopyridine should be conducted in a well-ventilated laboratory following appropriate safety protocols.

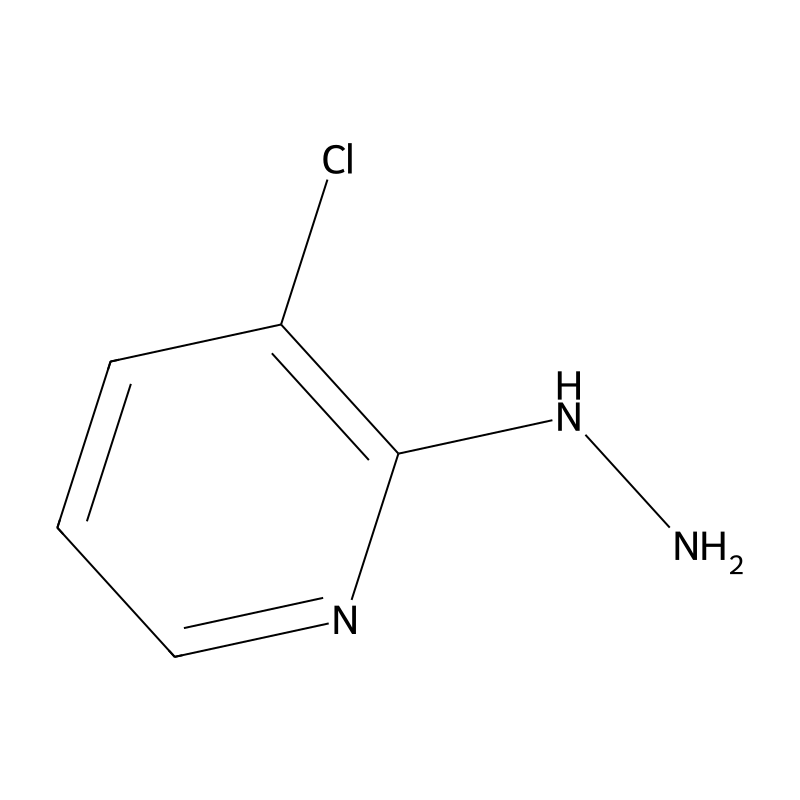

3-Chloro-2-hydrazinopyridine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 3rd position and a hydrazine group at the 2nd position. Its molecular formula is CHClN, and it has a molecular weight of approximately 143.57 g/mol. The compound typically appears as a white solid, with a melting point ranging from 165 to 167 °C and a predicted boiling point of about 247.6 °C. It is slightly soluble in chloroform and dimethyl sulfoxide, and it is classified as hazardous due to its potential health risks, including skin and eye irritation .

The balanced chemical equation for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate is as follows:

his reaction highlights the formation of hydrogen chloride as a byproduct alongside the desired product .

The synthesis of 3-chloro-2-hydrazinopyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent. A commonly reported method includes:

- Mixing 2,3-dichloropyridine with hydrazine hydrate in a molar ratio of approximately 1:4 to 1:6.

- Adding a polar solvent such as ethanol or dimethylformamide.

- Conducting a reflux reaction for 4 to 8 hours.

- Cooling the mixture to room temperature and performing vacuum filtration to isolate the product.

This method can yield high purity (up to 99%) with yields ranging between 95% and 99% .

Nomenclature and Structural Classification

3-Chloro-2-hydrazinopyridine possesses a systematic nomenclature that reflects its structural characteristics and follows established International Union of Pure and Applied Chemistry conventions [9] [10]. The compound is officially designated as 3-Chloro-2-hydrazinopyridine, with the Chemical Abstracts Service registry number 22841-92-5 [9] [7]. Alternative nomenclature includes (3-chloropyridin-2-yl)-hydrazine, 3-chloro-2-hydrazinylpyridine, and 2-hydrazino-3-chloropyridine [10] [11].

The molecular formula C₅H₆ClN₃ indicates a six-membered aromatic ring containing one nitrogen atom, with a chlorine substituent at position 3 and a hydrazine group at position 2 [9] [10]. The molecular weight is precisely 143.574 grams per mole, and the compound exhibits specific physical properties including a melting point of 165-167°C and a boiling point of 276.6±25.0°C at 760 millimeters of mercury pressure [9].

From a structural classification perspective, 3-Chloro-2-hydrazinopyridine belongs to the broader category of organoheterocyclic compounds, specifically within the subclass of six-membered nitrogen heterocycles [12] [13]. The compound represents a disubstituted pyridine derivative, characterized by the presence of both halogen and hydrazine functional groups [14] [15]. This dual substitution pattern places it within the specialized category of chloro-hydrazino compounds, which are recognized for their unique reactivity profiles and synthetic utility [16].

The structural arrangement of 3-Chloro-2-hydrazinopyridine allows for specific intramolecular interactions, including hydrogen bonding between the hydrazine nitrogen atoms and the chlorine substituent [17]. These interactions contribute to the compound's stability and influence its chemical behavior in synthetic transformations [17]. The planar configuration of the pyridine ring, with bond angles of approximately 120 degrees, maintains the aromatic character essential for the compound's reactivity [15].

| Property | Value |

|---|---|

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.574 g/mol |

| Chemical Abstracts Service Number | 22841-92-5 |

| Melting Point | 165-167°C |

| Boiling Point | 276.6±25.0°C at 760 mmHg |

| Flash Point | 121.1±23.2°C |

| Density | 1.4±0.1 g/cm³ |

Significance in Heterocyclic Chemistry

3-Chloro-2-hydrazinopyridine occupies a position of considerable importance within the field of heterocyclic chemistry, primarily due to its role as a versatile synthetic intermediate and its contribution to understanding structure-activity relationships in nitrogen-containing heterocycles [18] [19]. The compound exemplifies the principles of heterocyclic reactivity, particularly in relation to nucleophilic substitution patterns and the influence of electron-withdrawing groups on aromatic systems [15].

The significance of 3-Chloro-2-hydrazinopyridine extends beyond its individual properties to encompass its broader implications for heterocyclic chemistry methodology [20]. The compound serves as a model system for investigating the effects of halogen and hydrazine substituents on pyridine reactivity, contributing to the development of predictive models for heterocyclic behavior [21]. Research has demonstrated that the electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the pyridine ring, while the hydrazine group provides nucleophilic reactivity [15].

The compound's utility in multicomponent reactions has been particularly noteworthy, with studies showing its effectiveness in Groebke-Blackburn-Bienaymé three-component reactions [21]. These reactions have led to the synthesis of diverse nitrogen-enriched heterocyclic scaffolds, demonstrating the compound's value in expanding accessible chemical space [21]. The hydrazine functionality serves as both a hydrogen bond donor and acceptor, enabling engagement with target families that utilize nucleotide-based substrates [21].

Statistical analysis reveals that more than 85 percent of all biologically active chemical entities contain a heterocycle, underscoring the central role of compounds like 3-Chloro-2-hydrazinopyridine in modern drug design [19]. The application of heterocycles provides tools for modifying solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents [19]. This results in optimization of absorption, distribution, metabolism, excretion, and toxicity properties of drugs or drug candidates [19].

| Classification Level | Category | Description |

|---|---|---|

| Major Class | Organoheterocyclic compounds | Organic compounds containing at least one heterocyclic ring |

| Subclass | Six-membered nitrogen heterocycles | Aromatic compounds with six-membered rings containing nitrogen |

| Functional Group | Hydrazino-substituted pyridines | Pyridine derivatives bearing hydrazine functional groups |

| Substitution Pattern | Halogenated pyridine derivatives | Pyridine compounds with halogen substituents |

| Position Specificity | 2,3-disubstituted pyridines | Pyridine rings with substituents at positions 2 and 3 |

| Chemical Nature | Chloro-hydrazino compounds | Compounds containing both chlorine and hydrazine moieties |

Position in Pyridine Derivative Research

Within the expansive landscape of pyridine derivative research, 3-Chloro-2-hydrazinopyridine holds a strategic position as both a synthetic target and a building block for more complex molecular architectures [22] [23]. The compound represents a convergence point where fundamental pyridine chemistry intersects with practical applications in pharmaceutical and agrochemical development [24]. Research initiatives have consistently highlighted the compound's value in addressing contemporary challenges in drug discovery and crop protection [25] [8].

The pharmaceutical research community has recognized 3-Chloro-2-hydrazinopyridine as a privileged structure, particularly in the context of developing novel therapeutic agents [22] [26]. Pyridine-based ring systems represent one of the most extensively used heterocycles in drug design, with 95 approved pharmaceuticals in the United States Food and Drug Administration database stemming from pyridine or dihydropyridine structures [22]. The hydrazine functionality in 3-Chloro-2-hydrazinopyridine provides additional synthetic flexibility for medicinal chemists seeking to optimize pharmacological properties [27].

Contemporary research has demonstrated the compound's utility in synthesizing anthranilic diamide insecticides, most notably Chlorantraniliprole [8] [28]. This application has positioned 3-Chloro-2-hydrazinopyridine as a critical intermediate in the development of novel pest control agents that operate through ryanodine receptor activation [8]. The compound's role in this synthesis pathway has contributed to the advancement of sustainable agricultural practices and integrated pest management strategies [24].

The North American pyridine pesticide intermediates market, valued at 0.5 billion United States dollars in 2022 and projected to reach 0.8 billion United States dollars by 2030, reflects the growing commercial importance of compounds like 3-Chloro-2-hydrazinopyridine [24]. This market growth is driven by increasing demand for effective pest control solutions and the agricultural industry's shift toward environmentally responsible agrochemicals [24].

Recent synthetic methodology developments have enhanced the accessibility and efficiency of 3-Chloro-2-hydrazinopyridine production [29] [30]. Novel synthetic routes have achieved yields exceeding 99 percent with purities above 99 percent, addressing previous concerns about cost-effectiveness and operational complexity [30]. These improvements have facilitated broader research applications and commercial implementation of the compound [31].

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Pharmaceutical Intermediates | Anthranilic diamide precursor | Key building block for pharmaceutical synthesis |

| Agrochemical Synthesis | Pesticide intermediate synthesis | Essential component in modern crop protection |

| Insecticide Development | Rynaxypyr (Chlorantraniliprole) production | Critical intermediate for novel insecticide classes |

| Fungicide Research | Bactericidal compound development | Important scaffold for antimicrobial development |

| Drug Discovery | Heterocyclic scaffold exploration | Privileged structure in medicinal chemistry |

| Chemical Biology | Structure-activity relationship studies | Model compound for biological activity studies |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard